molecular formula C11H15NO2 B1276780 Amino(2,4,5-trimethylphenyl)acetic acid CAS No. 299163-64-7

Amino(2,4,5-trimethylphenyl)acetic acid

Cat. No. B1276780
CAS RN: 299163-64-7
M. Wt: 193.24 g/mol
InChI Key: UDXYDSYSQPJSST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This method showcases the formation of a thiophene core that is then transformed into a pyrrole nucleus at elevated temperatures. Although the target compound, Amino(2,4,5-trimethylphenyl)acetic acid, is not synthesized in this study, the methodology could potentially be adapted for its synthesis by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The second paper does not directly discuss the molecular structure of Amino(2,4,5-trimethylphenyl)acetic acid but does mention the use of modern physical-chemical methods such as 1H-NMR spectroscopy and HPLC-MS to confirm the structure of synthesized compounds . These techniques are crucial for the structural analysis of any organic compound, including Amino(2,4,5-trimethylphenyl)acetic acid, and would likely be used to determine its molecular structure.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to Amino(2,4,5-trimethylphenyl)acetic acid. However, the synthesis of related compounds involves reactions with organic and inorganic bases and various salts in alcoholic or aqueous media . These reactions are indicative of the types of chemical transformations that such acetic acid derivatives might undergo, including salt formation and interactions with metals.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of Amino(2,4,5-trimethylphenyl)acetic acid specifically, they do highlight the importance of understanding these properties for synthesized compounds. The physical and chemical properties of the compounds in the second paper were characterized as part of the synthesis process, which is a standard approach in the field . For Amino(2,4,5-trimethylphenyl)acetic acid, similar analyses would be required to fully understand its behavior and potential applications.

Scientific Research Applications

  • Triorganotin(IV) Complexes Synthesis : Triorganotin(IV) derivatives of amino acids like 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized. These complexes show a polymeric trans-O2SnC3 trigonal bipyramidal configuration, which might have implications in materials science and organometallic chemistry (Baul et al., 2002).

  • Metal Complexes with Antioxidant Activity : Amino acid derivatives have been used to create metal complexes with antioxidant properties. For instance, a Schiff base ligand derived from an amino acid reacted with metal ions, resulting in compounds with notable antioxidant and xanthine oxidase inhibitory activities, potentially relevant in medicinal chemistry (Ikram et al., 2015).

  • Heterocycles Synthesis : Amino acids have been employed in the creation of novel amino acid-derived heterocycles and peptidomimetic scaffolds, contributing to the field of synthetic organic chemistry (Todd et al., 2002).

  • Corrosion Inhibition Studies : Amino acids containing amine and carboxylic acid groups have been investigated for their corrosion inhibitive performance on metals. This research is significant in the context of materials science and corrosion engineering (Kaya et al., 2016).

  • NMR Spectroscopy in Metabolic Profiling : Enhancing nuclear magnetic resonance spectra of biomolecules, including amino acids, for metabolic profiling has been an area of research, important in the fields of biochemistry and clinical diagnostics (Wilson et al., 2009).

  • Therapeutic Research : Amino acid derivatives have been studied for their therapeutic potential in conditions like ulcerative colitis, signifying their relevance in drug design and medicinal chemistry (Jilani et al., 2013).

  • Fluorescence Detection in Capillary Electrophoresis : The detection of amino acids in capillary electrophoresis using laser-induced fluorescence spectroscopy has been explored, indicating its importance in analytical chemistry (Kuhr & Yeung, 1988).

properties

IUPAC Name

2-amino-2-(2,4,5-trimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXYDSYSQPJSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404618
Record name amino(2,4,5-trimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299163-64-7
Record name amino(2,4,5-trimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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